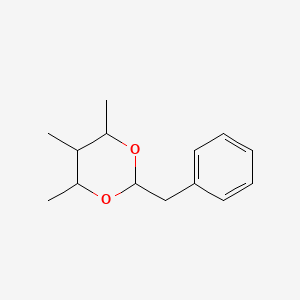

1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-

Description

BenchChem offers high-quality 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

65416-20-8 |

|---|---|

Molecular Formula |

C14H20O2 |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-benzyl-4,5,6-trimethyl-1,3-dioxane |

InChI |

InChI=1S/C14H20O2/c1-10-11(2)15-14(16-12(10)3)9-13-7-5-4-6-8-13/h4-8,10-12,14H,9H2,1-3H3 |

InChI Key |

SZDSPAWGINTJBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(OC1C)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- (CAS 65416-20-8)

[1]

Executive Summary

1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- (CAS 65416-20-8) is a specialized high-molecular-weight acetal used primarily as a fragrance ingredient.[1][2][3][4] Chemically defined as 2-benzyl-4,5,6-trimethyl-1,3-dioxane , it is synthesized via the condensation of phenylacetaldehyde with 3-methyl-2,4-pentanediol (often referred to in trade contexts as "isohexylene glycol").

This compound belongs to a class of cyclic acetals valued in perfumery for their stability in aggressive media (e.g., bleach, detergents) where aldehydes would otherwise degrade. Its olfactory profile is characterized by floral and green notes , providing substantivity and volume to fragrance accords.

Chemical Identity & Stereochemistry

The molecule features a 1,3-dioxane heterocyclic ring substituted with three methyl groups and one benzyl group.[5][6][7] The presence of four chiral centers (C2, C4, C5, C6) results in a complex mixture of diastereomers, which contributes to the richness of its odor profile.

Table 1: Chemical Identification

| Parameter | Detail |

| CAS Registry Number | 65416-20-8 |

| IUPAC Name | 2-Benzyl-4,5,6-trimethyl-1,3-dioxane |

| Synonyms | Phenylacetaldehyde isohexylene glycol cyclic acetal; 2,4-O-Phenethylidene(3-methyl)pentylene-2,4-diol |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| SMILES | CC1C(C(OC(O1)CC2=CC=CC=C2)C)C |

| InChI Key | SZDSPAWGINTJBP-UHFFFAOYSA-N |

Physicochemical Properties[1][9][10][11]

Unlike the volatile parent 1,3-dioxane, this derivative is a high-boiling liquid with significant lipophilicity, making it an excellent fixative.

Table 2: Physical Properties

| Property | Value | Context/Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Boiling Point | ~296.8°C | @ 760 mmHg (Predicted) |

| Density | 0.971 g/cm³ | @ 25°C |

| Refractive Index | 1.484 | @ 20°C |

| Flash Point | 141.5°C | Closed Cup |

| LogP (Octanol/Water) | 3.5 | Predicted (High Lipophilicity) |

| Solubility | Insoluble in water; Soluble in ethanol, oils | Amphiphilic nature |

Synthesis & Manufacturing Protocol

The industrial synthesis of CAS 65416-20-8 follows a classic acid-catalyzed acetalization pathway. The reaction involves the condensation of Phenylacetaldehyde with 3-Methyl-2,4-pentanediol .

Reaction Mechanism

The carbonyl oxygen of the phenylacetaldehyde is protonated, making the carbonyl carbon electrophilic. The diol's hydroxyl groups attack this carbon sequentially, eliminating a molecule of water to close the 1,3-dioxane ring.

Figure 1: Acid-catalyzed synthesis pathway for 2-benzyl-4,5,6-trimethyl-1,3-dioxane.

Experimental Protocol (Bench Scale)

Reagents:

-

Phenylacetaldehyde (1.0 eq)

-

3-Methyl-2,4-pentanediol (1.1 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.5 mol%)

-

Solvent: Toluene or Cyclohexane (for azeotropic distillation)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

-

Charging: Add phenylacetaldehyde, 3-methyl-2,4-pentanediol, and solvent to the flask.

-

Catalysis: Add p-TSA catalyst.

-

Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 3-5 hours).

-

Neutralization: Cool the mixture to room temperature. Wash with 5% NaHCO₃ solution to neutralize the acid catalyst.

-

Work-up: Separate the organic layer, dry over anhydrous MgSO₄, and filter.

-

Purification: Remove solvent under reduced pressure. Purify the crude oil via fractional vacuum distillation to isolate the target dioxane mixture.

Olfactory & Functional Profile

-

Odor Character: The compound exhibits a floral, green profile.[7] It bridges the gap between fresh, leafy top notes and deeper, balsamic base notes.

-

Stability: Unlike phenylacetaldehyde (which is prone to oxidation and polymerization), the dioxane acetal is highly stable in alkaline media (soaps) and oxidizing environments (bleach).

-

Substantivity: Due to its high molecular weight and LogP (3.5), it acts as a fixative, extending the longevity of floral accords on skin and fabric.

Analytical Characterization

Validating the identity of CAS 65416-20-8 requires distinguishing it from its structural isomer, Reseda Body (4,4,6-trimethyl-2-benzyl-1,3-dioxane).

GC-MS Fragmentation

-

Molecular Ion: m/z 220 (Weak)

-

Base Peak: Typically m/z 91 (Tropylium ion, characteristic of the benzyl group).

-

Diagnostic Fragments: Loss of the benzyl group (M-91) and fragmentation of the trimethyl-dioxane ring.

NMR Spectroscopy

-

¹H NMR: The acetal proton at C2 appears as a triplet or doublet of doublets around 4.5–5.0 ppm , depending on the stereochemistry (axial/equatorial). The benzyl methylene protons appear around 2.8–3.0 ppm . The three methyl groups on the ring will show distinct splitting patterns (doublets) in the 0.8–1.2 ppm range.

Safety & Toxicology

While specific toxicological data for this exact isomer is limited in public domains, it is regulated under general fragrance acetal guidelines.

-

GHS Classification (Predicted):

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation:[8] Category 2A (Causes serious eye irritation).

-

Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

-

-

Handling: Wear nitrile gloves and safety goggles. Avoid mist formation.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow hydrolysis back to the aldehyde over long periods.

References

Sources

- 1. CAS Numbers : From 00000041820228 to 00000068037014 [perflavory.com]

- 2. CAS Number Listing : Starting with 41820-22-8 to 68037-01-4 [thegoodscentscompany.com]

- 3. All Ingredients Information : Starting with P [thegoodscentscompany.com]

- 4. All Ingredients Listing : From paa to phz [thegoodscentscompany.com]

- 5. aei.pitt.edu [aei.pitt.edu]

- 6. norman-network.com [norman-network.com]

- 7. scent.vn [scent.vn]

- 8. scribd.com [scribd.com]

- 9. echemi.com [echemi.com]

2-benzyl-4,5,6-trimethyl-1,3-dioxane chemical structure and synonyms

Chemical Structure, Synthesis, and Analytical Characterization

Part 1: Executive Summary & Core Identity

2-Benzyl-4,5,6-trimethyl-1,3-dioxane (CAS: 65416-20-8) is a specialized cyclic acetal used primarily in the fragrance and flavor industries for its stable, green, floral, and rose-like olfactory profile. In the context of pharmaceutical development, it represents a critical class of acetal-based excipients and intermediates. Its structural complexity—derived from the condensation of phenylacetaldehyde with the branched diol isohexylene glycol (3-methyl-2,4-pentanediol)—presents unique challenges in stereochemical resolution and analytical characterization.

This guide provides a definitive technical analysis of the molecule, distinguishing it from its common isomer derived from hexylene glycol (2-methyl-2,4-pentanediol), and outlines protocols for its synthesis, identification, and stability profiling.

Chemical Identity Table[1]

| Parameter | Detail |

| CAS Registry Number | 65416-20-8 |

| IUPAC Name | 2-Benzyl-4,5,6-trimethyl-1,3-dioxane |

| Common Synonyms | Phenylacetaldehyde isohexylene glycol cyclic acetal; 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| SMILES | CC1C(OC(OC1C)CC2=CC=CC=C2)C |

| InChI Key | SZDSPAWGINTJBP-UHFFFAOYSA-N |

| Regulatory Status | EINECS 265-759-4; Listed in TSCA and IFRA inventories. |

Part 2: Structural Analysis & Stereochemistry

Connectivity and Isomerism

The molecule features a 1,3-dioxane ring substituted at four positions. The numbering and substitution pattern are critical for distinguishing this compound from its structural isomers.

-

Position 2: Benzyl group (derived from phenylacetaldehyde).[1]

-

Positions 4, 5, 6: Methyl groups (derived from the 3-methyl-2,4-pentanediol backbone).

Critical Distinction: Researchers often confuse this compound with 2-benzyl-4,4,6-trimethyl-1,3-dioxane (CAS 67633-94-7).

-

Target (CAS 65416-20-8): Derived from 3-methyl-2,4-pentanediol (Isohexylene glycol).[1] Methyls are distributed at C4, C5, and C6.

-

Common Analog (CAS 67633-94-7): Derived from 2-methyl-2,4-pentanediol (Hexylene glycol).[1] Methyls are at C4 (gem-dimethyl) and C6.

Stereochemical Complexity

The synthesis of 2-benzyl-4,5,6-trimethyl-1,3-dioxane generates a complex mixture of stereoisomers due to multiple chiral centers:

-

Diol Precursor: 3-methyl-2,4-pentanediol contains three stereogenic centers (C2, C3, C4 of the diol chain).

-

Acetal Formation: The ring closure at C2 of the dioxane creates a new chiral center, which can exist in cis or trans configurations relative to the ring substituents.

This results in multiple diastereomers (racemic pairs and meso forms), necessitating high-resolution gas chromatography (GC) or NMR for complete separation and characterization.

Visualization: Structural Synthesis Logic

Caption: Synthesis pathway via acid-catalyzed condensation. The specific methyl substitution pattern of the diol dictates the 4,5,6-trimethyl topology of the dioxane ring.

Part 3: Synthesis & Manufacturing Protocol

Reagents and Materials

-

Precursor A: Phenylacetaldehyde (freshly distilled to remove phenylacetic acid).

-

Precursor B: 3-Methyl-2,4-pentanediol (commercially available as "Isohexylene glycol").

-

Catalyst: p-Toluenesulfonic acid (pTSA) or heterogeneous acid catalyst (e.g., Amberlyst-15).

-

Solvent: Toluene or Cyclohexane (for azeotropic water removal).

Step-by-Step Protocol

-

Charge: In a 3-neck round-bottom flask equipped with a Dean-Stark trap, charge 1.0 equivalent of Phenylacetaldehyde and 1.2 equivalents of 3-Methyl-2,4-pentanediol.

-

Solvation: Add Toluene (approx. 5-10 volumes) to dissolve the reactants.

-

Catalysis: Add 0.5–1.0 mol% of pTSA.

-

Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.

-

Completion: Reaction is complete when water evolution ceases (typically 3–6 hours).

-

Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ solution to neutralize the catalyst. Wash with brine.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Distillation: Purify the crude oil via fractional vacuum distillation. The product typically boils >120°C at reduced pressure (e.g., 5 mmHg).

Analytical Validation (Self-Validating System)

-

FT-IR: Disappearance of the carbonyl stretch (C=O) at ~1720 cm⁻¹ and appearance of characteristic C-O-C acetal bands at 1050–1150 cm⁻¹.

-

GC-MS: Identification of the molecular ion peak [M]+ = 220 m/z. Fragmentation typically shows a tropylium ion (m/z 91) characteristic of the benzyl group.

Part 4: Physical & Chemical Properties[2][3]

The following data summarizes the physicochemical profile of 2-benzyl-4,5,6-trimethyl-1,3-dioxane.

| Property | Value / Description |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Floral, Green, Herbal, Rose, Hyacinth |

| Solubility (Water) | Low (2.08 g/L @ 25°C) |

| Solubility (Ethanol) | High (410 g/L @ 25°C) |

| Boiling Point | >250°C (at 760 mmHg, estimated); Distillable under vacuum |

| Flash Point | >100°C (Closed Cup) |

| Stability | Stable in neutral and alkaline media; hydrolyzes in acidic aqueous media to revert to aldehyde and diol. |

Stability in Drug Development

For pharmaceutical applications, the stability of the acetal linkage is paramount.

-

pH Sensitivity: Acetals are acid-labile. Formulations with pH < 4.0 may risk hydrolysis, releasing phenylacetaldehyde (a reactive electrophile) and the diol.

-

Excipient Compatibility: Compatible with non-acidic binders and fillers.

Part 5: Analytical Characterization & Impurity Profiling

Differentiation from the 4,4,6-trimethyl isomer is critical for quality control.

NMR Spectroscopy (Expected Signals)

-

¹H NMR (CDCl₃, 400 MHz):

-

Acetal Proton (H2): A triplet or doublet of doublets at δ 4.5–5.0 ppm (depending on stereochemistry).

-

Benzyl Protons: Multiplet at δ 7.1–7.4 ppm (aromatic) and doublet/multiplet at δ 2.8–3.0 ppm (benzylic CH₂).

-

Ring Methyls: Three distinct methyl signals (doublets) in the δ 0.8–1.2 ppm range.

-

Contrast with 4,4,6-isomer: The 4,4,6-isomer would show two singlet methyls (gem-dimethyl) and one doublet methyl. The presence of three doublet methyls confirms the 4,5,6-substitution pattern.

-

Mass Spectrometry (Fragmentation)

-

Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺).

-

Molecular Ion: m/z 220 (often weak).

-

Loss of Benzyl: m/z 129 (M - 91).

Analytical Workflow Diagram

Caption: Analytical logic tree for distinguishing the target 4,5,6-trimethyl isomer from the common 4,4,6-trimethyl impurity.

References

-

Scent.vn . (n.d.). 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- Odor Profile and Properties. Retrieved March 4, 2026, from [Link]

-

US EPA . (2023). Substance Details: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-. Substance Registry Services. Retrieved March 4, 2026, from [Link]

-

Norman Network . (n.d.). Inventory of Ingredients Employed in Cosmetic Products: Phenylacetaldehyde Isohexylene Glycol Cyclic Acetal. Retrieved March 4, 2026, from [Link]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 96316, 3-Methyl-2,4-pentanediol. Retrieved March 4, 2026, from [Link]

Sources

phenylacetaldehyde 3-methyl-2,4-pentanediol acetal fragrance profile

An In-depth Technical Guide to the Fragrance Profile of Phenylacetaldehyde 3-Methyl-2,4-Pentanediol Acetal

Foreword for the Research Professional

The landscape of fragrance chemistry is one of continuous innovation, where the perfumer's palette is expanded through the synthesis of novel aroma chemicals. Phenylacetaldehyde, a foundational ingredient with a potent, hyacinth-like aroma, serves as a frequent starting point for chemical modification.[1] Its inherent instability, particularly in alkaline media, necessitates derivatization, with acetal formation being a primary strategy for enhancing stability and modulating its olfactory character.[2][3]

This guide delves into the specific characteristics of phenylacetaldehyde 3-methyl-2,4-pentanediol acetal. While this particular acetal is not extensively documented in public-domain literature—suggesting it may be a novel or proprietary molecule—its fragrance profile and physicochemical properties can be expertly inferred. This analysis is built upon the well-established principles of acetal chemistry and a comprehensive review of its constituent parts: phenylacetaldehyde[1] and 3-methyl-2,4-pentanediol, as well as structurally related, commercially significant acetals such as Phenylacetaldehyde Dimethyl Acetal (PADMA)[2][4][5] and Phenylacetaldehyde Glyceryl Acetal (PAGA).[3][6][7][8]

This document is structured to provide the research and development professional with a foundational understanding, from theoretical synthesis to application, grounded in the established science of analogous fragrance molecules.

Molecular Overview and Physicochemical Properties

The target molecule is formed through the acid-catalyzed reaction of phenylacetaldehyde with 3-methyl-2,4-pentanediol. This reaction converts the unstable aldehyde functional group into a stable cyclic acetal, significantly increasing the molecule's longevity and resistance to degradation.

Properties of Precursor Molecules

A thorough understanding of the precursors is essential for predicting the properties of the final acetal.

| Property | Phenylacetaldehyde | 3-Methyl-2,4-pentanediol |

| CAS Number | 122-78-1[1] | 5683-44-3[9] |

| Molecular Formula | C₈H₈O[1] | C₆H₁₄O₂[9] |

| Molecular Weight | 120.15 g/mol [1] | 118.17 g/mol [9] |

| Appearance | Colorless liquid[1] | Colorless liquid[10] |

| Boiling Point | 195 °C[1] | 197 °C[10] |

| Density | 1.079 g/mL[1] | 0.92 g/cm³ at 20 °C[11] |

| Odor Profile | Intense green, floral (hyacinth), sweet, honey-like.[1][4][12] | Mild, sweetish.[10] |

Predicted Properties of Phenylacetaldehyde 3-Methyl-2,4-Pentanediol Acetal

Based on the precursors and the principles of acetal chemistry, the following properties for the target molecule can be projected:

| Property | Predicted Value / Description | Rationale |

| CAS Number | Not publicly assigned | Likely a novel or proprietary compound |

| Molecular Formula | C₁₄H₂₀O₂ | Derived from condensation reaction (C₈H₈O + C₆H₁₄O₂ - H₂O) |

| Molecular Weight | 220.31 g/mol | Sum of precursor weights minus the weight of water |

| Appearance | Colorless to pale yellow viscous liquid | Typical for fragrance acetals of this molecular weight |

| Boiling Point | > 250 °C | Significantly higher than precursors due to increased molecular weight and hydrogen bonding potential |

| LogP | ~2.5 - 3.5 | Estimated increase in lipophilicity compared to PAGA (LogP 0.8)[7] due to the larger, more alkyl-like diol |

| Stability | High | The acetal structure provides excellent stability in various media, including mildly alkaline products like soap.[3] |

Inferred Olfactory Profile: A Synthesis of Precursor Notes

The fragrance of an acetal is a complex interplay between the original aldehyde and the modifying diol. While the core character of phenylacetaldehyde is retained, it is softened, extended, and texturally altered.

-

Primary Character: Green Floral The dominant and most recognizable note will be a sophisticated green floral, reminiscent of hyacinth and lilac .[3][4] Unlike the sharp, sometimes harsh intensity of the parent aldehyde, the acetal form will present a smoother, more diffuse, and naturalistic floralcy.

-

Secondary Nuances: Honeyed Rose and Damp Earth The inherent honeyed sweetness of phenylacetaldehyde will be preserved, blending with rosy undertones.[6][7] This is often described in related acetals as a "dried rose" or "cyclamen" character.[6][7][8] Furthermore, the earthy, "flower-stem" and "mushroom" notes often associated with phenylacetaldehyde derivatives like PADMA are expected to be present, lending a damp, petrichor-like quality that enhances naturalism.[2][13][14]

-

Tertiary Aspect (from the Diol): Subtle Woody, Waxy Texture The 3-methyl-2,4-pentanediol moiety is the key differentiator. Compared to the simple glycerol in PAGA, this branched C6 diol is expected to impart a greater substantive character. The methyl group may introduce subtle woody or nutty undertones and contribute to a waxy, petal-like texture, enhancing the overall complexity and mouthfeel of the fragrance.

-

Performance:

-

Tenacity: Extremely long-lasting. Acetal formation is a well-known strategy for increasing the longevity of an aroma chemical. The tenacity on a smelling strip is predicted to be well over 300 hours, making it a true base note.[8]

-

Strength: Powerful, but less diffusive than the parent aldehyde. Effective even at very low concentrations.[2][4]

-

Synthesis Protocol and Mechanistic Rationale

The synthesis of phenylacetaldehyde 3-methyl-2,4-pentanediol acetal follows the standard principles of acid-catalyzed acetalization, a reversible condensation reaction.

General Experimental Protocol

-

Reactor Setup: A round-bottom flask is charged with equimolar amounts of phenylacetaldehyde and 3-methyl-2,4-pentanediol in a suitable non-polar solvent (e.g., toluene or cyclohexane) to facilitate azeotropic removal of water.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or sulfuric acid, is added to the mixture.

-

Reaction Execution: The flask is fitted with a Dean-Stark apparatus and a condenser. The mixture is heated to reflux. The water formed during the reaction is continuously removed as an azeotrope with the solvent, driving the equilibrium towards the product.

-

Monitoring: The reaction progress is monitored by tracking the amount of water collected in the Dean-Stark trap and can be confirmed by techniques like GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled and neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final high-purity acetal.

Mechanistic Diagram

The following diagram illustrates the acid-catalyzed formation of the cyclic acetal.

Caption: Acid-catalyzed reaction pathway for the formation of the target acetal.

Causality in Experimental Design

-

Azeotropic Water Removal: The use of a Dean-Stark trap is critical. Acetal formation is a reversible equilibrium. By continuously removing the water byproduct, Le Châtelier's principle dictates that the equilibrium will shift to the right, maximizing the yield of the desired acetal.

-

Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of phenylacetaldehyde, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of the diol.

-

Vacuum Distillation: The high predicted boiling point and thermal sensitivity of the final product make purification by vacuum distillation essential. This allows for distillation at a lower temperature, preventing degradation and ensuring the integrity of the fragrance profile.

Applications in Fragrance Formulations

Drawing parallels from PADMA and PAGA, the target acetal would be a highly versatile and valuable ingredient for perfumers.[2][3]

-

Fine Fragrance: Used as a heart or base note to provide a lasting green-floral character, particularly in hyacinth, lilac, muguet, and rose compositions.[2][4] Its complexity would allow it to bridge floral notes with woody or chypre accords.

-

Personal Care (Soaps, Lotions): The acetal's excellent stability in mildly alkaline conditions makes it a superior choice over the raw aldehyde for perfuming soaps and other personal care products where fragrance integrity over time is crucial.[3]

-

Home Care (Candles, Diffusers): Its low volatility and high stability at elevated temperatures make it suitable for use in candles and air fresheners, providing a consistent and long-lasting scent release.[3]

-

Modifier and Fixative: It can act as a modifier for other floral notes, adding a natural greenness and dewy quality. Its high tenacity also allows it to function as a fixative, extending the life of more volatile top and middle notes in a composition.[8]

Self-Validating Quality Control Workflow

Ensuring the purity and consistent olfactory profile of a fragrance ingredient is paramount. A self-validating system of analysis is required.

Caption: A closed-loop quality control workflow for fragrance ingredient validation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical technique. It separates the components of the sample, providing a quantitative measure of the target acetal's purity. The mass spectrum provides definitive structural identification and helps identify any byproducts or unreacted starting materials.

-

Organoleptic Evaluation: A panel of trained perfumers evaluates the scent of the purified material on smelling strips over time. This subjective but critical step validates that the material meets the desired fragrance profile, ensuring there are no off-notes from trace impurities that might be missed by instrumental analysis.

-

Cross-Validation: The instrumental data (purity from GC) must correlate with the sensory data (cleanliness of scent). If a batch shows high purity on GC-MS but has an unexpected off-note, it points to a potent, low-level impurity, triggering further investigation and potential rejection of the batch. This dual-gate system ensures both chemical purity and olfactory integrity.

References

- Scentspiracy. (n.d.). Dimethyl Acetaldehyde Phenyl Acetate (101-48-4).

- The Fragrance Conservatory. (n.d.). Phenylacetaldehyde glyceryl acetal.

- PerfumersWorld. (n.d.). Phenyl Acetaldehyde Dimethyl Acetal (PADMA) 10% in DPG.

- IFF. (n.d.). Phenyl Acetaldehyde Glycerine Acetal.

- COSMILE Europe. (n.d.). PHENYLACETALDEHYDE GLYCERYL CYCLIC ACETALS – Ingredient.

- Wikipedia. (n.d.). Phenylacetaldehyde.

- Fraterworks. (n.d.). Acetal CD.

- Aroma Chemical Supplier. (n.d.). Phenyl Acetaldehyde Glycerine Acetal.

- perfumiarz.com. (n.d.). Phenyl Acetaldehyde Glycerine Acetal.

- Ventos. (n.d.). PHENYLACETALDEHYDE GLYCERYL ACETAL IFF.

- Pell Wall. (n.d.). Phenylacetaldehyde Dimethyl Acetal.

- Symrise. (2024, January 3). Phenylacetaldehyde dimethyl acetal.

- BenchChem. (n.d.). Phenylacetaldehyde Dimethyl Acetal: A Versatile Building Block in Organic Synthesis.

- PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde.

- PerfumersWorld. (n.d.). Phenylacetaldehyde 10% in DPG.

- PubChem. (n.d.). 3-Methyl-2,4-pentanediol.

- Organic Syntheses. (n.d.). 3-methyl-1,5-pentanediol. Retrieved from Organic Syntheses Procedure website.

- Google Patents. (n.d.). US2360301A - Process for producing phenylacetaldehyde.

- The Good Scents Company. (n.d.). phenyl acetaldehyde dimethyl acetal, 101-48-4.

- YouTube. (2025, February 3). Synthesis of Phenylacetaldehyde from Benzaldehyde.

- ChemicalBook. (2021, September 29). Preparation of 2-Methyl-2,4-pentanediol.

- Sigma-Aldrich. (n.d.). 2-Methyl-2,4-pentanediol for synthesis.

- Wikipedia. (n.d.). 2-Methyl-2,4-pentanediol.

Sources

- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Acetaldehyde Phenyl Acetate (101-48-4) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Phenyl Acetaldehyde Glycerine Acetal | Aroma Chemical Supplier [chemicalbull.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. perfumeextract.co.uk [perfumeextract.co.uk]

- 6. Phenylacetaldehyde glyceryl acetal | The Fragrance Conservatory [fragranceconservatory.com]

- 7. iff.com [iff.com]

- 8. fraterworks.com [fraterworks.com]

- 9. 3-Methyl-2,4-pentanediol | C6H14O2 | CID 96316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methyl-2,4-pentanediol - Wikipedia [en.wikipedia.org]

- 11. 2-Methyl-2,4-pentanediol for synthesis 107-41-5 [sigmaaldrich.com]

- 12. perfumersworld.com [perfumersworld.com]

- 13. specialchem.com [specialchem.com]

- 14. phenyl acetaldehyde dimethyl acetal, 101-48-4 [thegoodscentscompany.com]

An In-Depth Technical Guide to the Stereochemistry of 2,4,5,6-Substituted 1,3-Dioxane Derivatives

Introduction

The 1,3-dioxane scaffold is a fundamental heterocyclic motif present in a multitude of natural products, pharmaceuticals, and chiral auxiliaries.[1] The stereochemical arrangement of substituents on the 1,3-dioxane ring dictates the molecule's three-dimensional architecture, polarity, and, consequently, its biological activity and chemical reactivity.[1] For researchers in medicinal chemistry and drug development, a profound understanding of the conformational behavior of this system is not merely academic but a critical prerequisite for rational molecular design. This guide provides a comprehensive exploration of the principles governing the stereochemistry of 2,4,5,6-substituted 1,3-dioxanes, synthesizing foundational concepts with advanced analytical protocols and field-proven insights.

Chapter 1: Foundational Principles of 1,3-Dioxane Conformation

The Predominant Chair Conformation

Similar to its carbocyclic analog, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1][2] However, the introduction of two oxygen atoms into the six-membered ring creates significant geometric and electronic differences. The C-O bond length (approx. 1.43 Å) is shorter than the C-C bond length (approx. 1.54 Å), leading to a slightly puckered and modified chair structure. These differences also raise the energy barrier for ring inversion compared to cyclohexane.[2]

Ring Inversion and Conformational Equilibrium

The 1,3-dioxane ring is not static; it undergoes a dynamic process of ring inversion, interconverting between two non-equivalent chair conformers through higher-energy twist-boat and boat intermediates.[1][3] For a substituted 1,3-dioxane, the energetic landscape is biased, and the equilibrium will favor the chair conformation that minimizes destabilizing interactions.[1] The energetic preference of a substituent for the equatorial position over the axial position is quantified by its conformational free energy, known as the A-value.[1]

Caption: Conformational interconversion pathway for the 1,3-dioxane ring.

Chapter 2: The Governing Role of Stereoelectronic Effects

While steric bulk is a major determinant of conformational preference, the presence of heteroatoms introduces powerful stereoelectronic effects that can override simple steric considerations.

The Anomeric Effect at C2: A Preference for the Axial Position

The most significant stereoelectronic interaction in 1,3-dioxanes is the anomeric effect, which is particularly influential for 2-substituted derivatives bearing an electronegative atom (e.g., alkoxy, halogen).[1][4] This effect describes the thermodynamic preference for an axial orientation of the substituent, a counterintuitive phenomenon when considering steric hindrance.[1] The prevailing explanation is a stabilizing hyperconjugative interaction where a lone pair (n) from an endocyclic oxygen atom donates electron density into the antibonding orbital (σ) of the axial C2-substituent bond.[4] This n → σ interaction is maximized when the orbitals are anti-periplanar, a condition perfectly met in the axial conformation.

Caption: The anomeric effect stabilizes the axial conformer at C2.

Other Key Interactions: The Homoanomeric Effect

At the C5 position, unusual stereoelectronic effects have also been observed. NMR studies have revealed that the equatorial C(5)-H bond is often weaker and longer than the axial C(5)-H bond, which is the opposite of what is typically seen in cyclohexane systems.[5] This phenomenon, sometimes termed a "reversed Perlin Effect," is attributed to a homoanomeric interaction, a through-space hyperconjugative donation from the p-type lone pairs of the ring oxygens into the σ* orbital of the equatorial C(5)-H bond.[5][6]

Chapter 3: Substituent Effects on Stereochemical Preference

The final stereochemical outcome in a 2,4,5,6-substituted 1,3-dioxane is a complex interplay of the effects at each position.

-

C2 Position: For non-polar substituents like alkyl or aryl groups, the equatorial position is strongly favored to avoid 1,3-diaxial interactions with the axial protons at C4 and C6.[7] However, for electronegative substituents, the anomeric effect can lead to a significant population of the axial conformer.[4]

-

C4 and C6 Positions: The stereochemistry at these positions is typically predetermined by the configuration of the 1,3-diol used in the synthesis.[8] These substituents create a cis or trans relationship with the substituents at C2. Bulky groups at C4/C6 will strongly prefer an equatorial orientation, which can lock the ring in a specific conformation (an "ancomeric" structure).[9]

-

C5 Position: A substituent at C5 does not experience 1,3-diaxial interactions with other ring positions, making its conformational preference more subtle. The choice between axial and equatorial is influenced by gauche interactions with the ring oxygens and potential complexation effects, especially for polar substituents.[10][11] For example, the addition of lithium salts can stabilize the axial conformer of 5-substituted dioxanes bearing Lewis basic groups (e.g., CO2CH3, CH2OH) through chelation.[11]

Table 1: Representative A-Values (Conformational Free Energy) for Substituents on a 1,3-Dioxane Ring

| Substituent (R) | Position | A-Value (kcal/mol) | Preferred Orientation | Reference |

| -CH₃ | C2 | 3.98 | Equatorial | [7] |

| -Ph | C2 | 3.12 | Equatorial | [7] |

| -OCH₃ | C2 | -0.58 | Axial (Anomeric) | [1] |

| -CH₃ | C4/C6 | ~2.9 | Equatorial | [8] |

| -CH₂OH | C5 | ~0.3 | Equatorial | [11] |

| -CO₂CH₃ | C5 | ~0.6 | Equatorial | [11] |

Note: A-values are context and solvent-dependent. Negative values indicate a preference for the axial position.

Chapter 4: Synthetic Strategies for Stereocontrol

Primary Method: Acetalization of 1,3-Diols

The most direct and widely used method for synthesizing 1,3-dioxanes is the acid-catalyzed condensation of a 1,3-diol with an aldehyde or a ketone.[2][8] The stereochemistry at the C4, C5, and C6 positions is directly transferred from the chiral centers of the diol precursor. The stereocenter at C2 is formed during the reaction, and its configuration depends on thermodynamic control, typically favoring the isomer with the bulkiest C2 substituent in the equatorial position.[8]

Experimental Protocol: Synthesis of 5-Acetyl-5-methyl-2-phenyl-1,3-dioxane

This protocol is adapted from the synthesis of related compounds and serves as a representative example of an acid-catalyzed acetalization.[12]

Objective: To synthesize a 2,5,5-trisubstituted 1,3-dioxane to demonstrate the formation of a stereocenter at C2.

Materials:

-

3,3-Bis(hydroxymethyl)butan-2-one (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

p-Toluenesulfonic acid (pTSA) (catalytic amount, ~0.02 eq)

-

Dry Benzene or Toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux and workup

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask: To the flask, add 3,3-bis(hydroxymethyl)butan-2-one (0.055 mol), benzaldehyde (0.055 mol), and a catalytic amount of pTSA.[12]

-

Solvent Addition: Add dry benzene or toluene (50 mL) to dissolve the reactants.

-

Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress (typically 2-4 hours) until no more water is collected.[12]

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1,3-dioxane derivative.[12]

-

Characterization: Confirm the structure and stereochemistry using NMR spectroscopy and, if possible, X-ray crystallography.

Chapter 5: Analytical Techniques for Stereochemical Elucidation

Determining the precise stereochemistry of these complex molecules requires a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the conformation and configuration of 1,3-dioxanes in solution.

-

¹H NMR: The chemical shifts (δ) and coupling constants (³J) of the ring protons are highly diagnostic. Axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³J_HH) between adjacent protons depends on the dihedral angle, allowing for the differentiation of axial-axial, axial-equatorial, and equatorial-equatorial relationships.

-

¹³C NMR: The chemical shifts of the ring carbons, particularly the acetal carbon (C2) and the carbons bearing substituents, are sensitive to the stereochemical environment.[13] For instance, in 1,3-diol acetonides, the chemical shifts of the acetonide carbons can reliably distinguish between syn and anti diol precursors.[14]

Table 2: Key NMR Diagnostic Features for 1,3-Dioxane Stereochemistry

| Parameter | Axial Substituent/Proton | Equatorial Substituent/Proton | Rationale / Comment |

| ¹H δ | Generally upfield (shielded) | Generally downfield (deshielded) | Anisotropic effects within the ring. |

| ³J_ax,ax | Large (~10-13 Hz) | - | Anti-periplanar arrangement (~180° dihedral angle). |

| ³J_ax,eq | Small (~2-5 Hz) | Small (~2-5 Hz) | Gauche arrangement (~60° dihedral angle). |

| ³J_eq,eq | Small (~1-4 Hz) | - | Gauche arrangement (~60° dihedral angle). |

| ¹³C δ (C2) | ~94-100 ppm | ~100-105 ppm | Highly dependent on substitution pattern.[13][14] |

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural data of the molecule in the solid state.[15] It is considered the definitive method for determining the precise arrangement of atoms, bond lengths, and bond angles, confirming the ring conformation (e.g., chair) and the axial/equatorial nature of all substituents.[12][15]

General Workflow for X-ray Crystallography:

-

Crystal Growth: Grow high-quality single crystals of the purified compound, often the most challenging step.[15]

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with an X-ray beam, collecting the diffraction pattern data.[15]

-

Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic coordinates to generate a final, validated 3D model.[15]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Elucidating the Origin of Conformational Energy Differences in Substituted 1,3-Dioxanes: A Combined Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. NMR parameters for 1,3-dioxanes: evidence for a homoanomeric interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. (PDF) Conformational analysis of 1,3-dioxanes with sulfide, sulfoxide and sulfone substitution at C(5). Finding an eclipsed conformation in cis-2-tert-butyl-5-(tert-butylsulfonyl)-1,3-dioxane [academia.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.co.za [journals.co.za]

- 13. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. perso.univ-lemans.fr [perso.univ-lemans.fr]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Odor Characterization of 4,5,6-Trimethyl-2-(phenylmethyl)-1,3-dioxane

The following technical guide provides an in-depth characterization of 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane , a high-impact fragrance ingredient known for its sophisticated floral-green profile.

Executive Summary

4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane (often associated with the trade name Reseda Body or Reseda Acetal) is a cyclic acetal used in fine fragrance and functional perfumery. It is prized for its ability to bridge the gap between "green" vegetal notes and "white floral" indolic characters.

Unlike ubiquitous floralizers (e.g., Linalool, Hedione), this molecule offers a niche profile: a dry, earthy, hyacinth-narcissus complex with distinct vegetal nuances (reminiscent of string bean or green pea). Its structural rigidity, provided by the trimethyl-substituted dioxane ring, confers exceptional stability in high-pH media (soaps, detergents) and substantivity on fabric.

This guide details the physicochemical properties, synthesis pathways, and sensory evaluation protocols required to effectively utilize this molecule in formulation.

Chemical Identity & Stereochemistry

The molecule is a cyclic acetal formed by the condensation of phenylacetaldehyde and a methylated diol.

| Parameter | Technical Specification |

| IUPAC Name | 2-benzyl-4,5,6-trimethyl-1,3-dioxane |

| CAS Number | 67633-94-7 |

| Molecular Formula | C₁₄H₂₀O₂ |

| Molecular Weight | 220.31 g/mol |

| LogP (Predicted) | ~3.6 |

| Vapor Pressure | ~0.003 mm Hg @ 23°C |

| Appearance | Colorless to pale yellow liquid |

Structural Isomerism Note

Critical Technical Distinction: The specific substitution pattern 4,5,6-trimethyl implies the use of 3-methyl-2,4-pentanediol as the precursor.

-

4,5,6-Isomer (Target): Derived from 3-methyl-2,4-pentanediol.

-

4,4,6-Isomer (Common Analog): Derived from 2-methyl-2,4-pentanediol (Hexylene Glycol).

-

Note: While commercial databases often conflate these isomers under the "Reseda" descriptor, the 4,5,6-trimethyl structure possesses three chiral centers (C4, C5, C6) plus the acetal center (C2), leading to a complex mixture of diastereomers. The odor profile described below represents the commercial isomeric mix typically encountered in the industry.

Olfactory Characterization

The odor profile of 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane is complex, evolving significantly from the top note to the dry-down.

Sensory Descriptors[1][2]

| Phase | Primary Notes | Secondary Nuances | Sensory Texture |

| Top (Impact) | Green, Vegetal | String bean, Green Pea, Galbanum-like | Crisp, Snap, Metallic |

| Heart (Body) | Hyacinth, Narcissus | Mignonette (Reseda), Gardenia, Indolic | Waxy, Petal-like, Heavy |

| Base (Dry-down) | Earthy, Woody | Rooty, Vetiver-like, Dry Amber | Dry, Powdery, Persistent |

Olfactory Mechanics

The "Reseda" character is defined by a green-floral duality .

-

The Benzyl Moiety: Anchors the floralcy, providing the "rose/hyacinth" foundation typical of phenylacetaldehyde derivatives but without the rapid oxidation/instability of the aldehyde itself.

-

The Dioxane Ring: The trimethyl substitution adds steric bulk, reducing volatility (increasing substantivity) and modifying the "sharp" green note of phenylacetaldehyde into a smoother, "waxy" vegetal note.

Comparative Analysis

-

Vs. Phenylacetaldehyde: Less harsh, more stable, less "fermented," more "flower stem."

-

Vs. Galbanum: Less resinous, more floral.

-

Vs. Styralyl Acetate: Less sharp/rhubarb, more earthy/rooty.

Synthesis & Manufacturing Protocol

To ensure the specific 4,5,6-trimethyl substitution, the synthesis must utilize 3-methyl-2,4-pentanediol .

Reaction Pathway

The synthesis is a classic acid-catalyzed acetalization.

Reagents:

-

Aldehyde: Phenylacetaldehyde (Freshly distilled to remove polymers).

-

Diol: 3-methyl-2,4-pentanediol.

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Acidic Ion Exchange Resin.

-

Solvent: Toluene or Cyclohexane (for azeotropic water removal).

Caption: Acid-catalyzed condensation of phenylacetaldehyde and 3-methyl-2,4-pentanediol via Dean-Stark dehydration.

Step-by-Step Protocol

-

Setup: Equip a 1L three-neck round-bottom flask with a magnetic stirrer, Dean-Stark trap, and reflux condenser.

-

Charging: Add 1.05 eq of Phenylacetaldehyde and 1.0 eq of 3-methyl-2,4-pentanediol.

-

Solvent/Catalyst: Add Toluene (approx.[1] 300mL per mole) and pTSA (0.5% w/w).

-

Reflux: Heat to reflux. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (approx. 3-5 hours).

-

Neutralization: Cool to RT. Wash organic layer with 5% NaHCO₃ solution to neutralize catalyst.

-

Work-up: Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Fractional distillation under high vacuum (<1 mbar) is critical to separate stereoisomers and remove unreacted phenylacetaldehyde (which causes off-odors).

Analytical Characterization (QC)

Trustworthiness in production requires rigorous QC to ensure the correct isomeric ratio and absence of starting materials.

Gas Chromatography - Olfactometry (GC-O)

GC-O is the gold standard for verifying the "Reseda" note and ensuring no "sour" aldehyde notes remain.

-

Column: DB-Wax (Polar) or DB-5 (Non-polar).

-

Method:

-

Inject 1µL of 1% solution in Ethanol.

-

Split flow: 50% to FID (Detector), 50% to Sniffing Port.

-

Success Criteria: The peak corresponding to the main isomer must align with "Clean, floral, hyacinth" descriptors. Any "honey-like" or "sour" notes eluting earlier indicate residual Phenylacetaldehyde.

-

Mass Spectrometry (GC-MS)

Key fragmentation ions for identification:

-

m/z 91: Tropylium ion (Benzyl fragment) - Dominant base peak.

-

m/z 220: Molecular ion (M+).

-

m/z 129: Loss of benzyl group (Dioxane ring fragment).

Applications in Formulation

Performance Data

| Application | Stability | Performance Comment |

| Fine Fragrance | Excellent | Adds "lift" to floral bouquets; bridges top and heart notes. |

| Soap (High pH) | Excellent | Key Advantage. Unlike aldehydes, acetals do not polymerize or discolor in alkali. |

| Bleach | Good | Surprisingly stable in hypochlorite compared to most florals. |

| Candles | Very Good | Good diffusion; does not produce "burning" off-notes. |

Accord Structure: "Spring Garden"

To demonstrate the utility of the molecule, the following accord illustrates its role in a Hyacinth/Narcissus base.

| Ingredient | Parts (per 1000) | Function |

| 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane | 40 | Primary Character (Green/Reseda) |

| Phenylethyl Alcohol | 250 | Floral Body (Rose) |

| Benzyl Acetate | 150 | Floral Sweetness (Jasmine) |

| Galbanum Resinoid (10%) | 10 | Green/Resinous Modifier |

| Indole (10%) | 5 | Animalic/Natural Nuance |

| Hedione (Methyl Dihydrojasmonate) | 200 | Radiance/Diffusion |

| Dipropylene Glycol | 345 | Solvent |

References

-

U.S. Environmental Protection Agency (EPA). (2023). Substance Details: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-. Substance Registry Services.[2] Link

-

Research Institute for Fragrance Materials (RIFM). (2024).[3] Safety Assessment of Phenylacetaldehyde 2,4-dihydroxy-2-methylpentane acetal (CAS 67633-94-7). Food and Chemical Toxicology. Link

-

The Good Scents Company. (2023). Odor Profile: Reseda Acetal.[4] Link

-

ScenTree. (2023). Reseda Body® (CAS N° 67633-94-7) Data Sheet.[5] Link

-

International Flavors & Fragrances (IFF). (2023). Compendium of Fragrance Ingredients: Reseda Body.[4] Link

Sources

- 1. scent.vn [scent.vn]

- 2. bergoxane [thegoodscentscompany.com]

- 3. RIFM fragrance ingredient safety assessment, phenylacetaldehyde 2,4-dihydroxy-2-methylpentane acetal, CAS Registry Number 67633-94-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reseda acetal, 67633-94-7 [thegoodscentscompany.com]

- 5. ScenTree - Reseda Body® (CAS N° 67633-94-7) [scentree.co]

literature review of benzyl-substituted 1,3-dioxane fragrance ingredients

[1]

Executive Summary

Benzyl-substituted 1,3-dioxanes represent a specialized class of fragrance ingredients primarily derived as cyclic acetals of phenylacetaldehyde.[1] Unlike their acyclic counterparts (e.g., phenylacetaldehyde dimethyl acetal), these heterocyclic compounds offer enhanced stability, substantivity, and a refined olfactory profile characterized by green, floral (hyacinth), and honeyed nuances.

The most commercially significant member of this class is Phenylacetaldehyde Glyceryl Acetal (Acetal CD), which exists as a mixture of 2-benzyl-5-hydroxy-1,3-dioxane and its dioxolane isomer.[1] This guide analyzes the structure-odor relationships (SAR), synthetic pathways, and stability mechanisms that make these molecules critical for extending the volatility profile of floral accords.

Structural Chemistry & Isomerism

The core structure of this class is the 1,3-dioxane ring substituted with a benzyl group at the C2 position.[2] This structure is formed via the acetalization of phenylacetaldehyde with 1,3-diols.

The Glycerol Acetal Anomaly

When phenylacetaldehyde reacts with glycerol, two constitutional isomers are formed due to the presence of both primary and secondary hydroxyl groups in glycerol.

-

1,3-Dioxane Isomer (6-membered ring): 2-benzyl-1,3-dioxan-5-ol.[1] Formed by the reaction of the two primary hydroxyls (C1 and C3 of glycerol).

-

1,3-Dioxolane Isomer (5-membered ring): 2-benzyl-4-hydroxymethyl-1,3-dioxolane.[1] Formed by the reaction of adjacent hydroxyls (C1 and C2).

While 5-membered rings (dioxolanes) are often kinetically favored, the 6-membered 1,3-dioxane offers distinct conformational stability (chair conformation) that influences the odor profile.[1] Commercial "Phenylacetaldehyde Glyceryl Acetal" is invariably a mixture of these two forms.

Conformational Analysis

The 1,3-dioxane ring predominantly exists in a chair conformation. The benzyl substituent at C2 preferentially adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule. This steric bulk contributes to the molecule's lower vapor pressure compared to the parent aldehyde, acting as a fixative.

Figure 1: Formation of constitutional isomers during the acetalization of phenylacetaldehyde with glycerol.[1]

Synthetic Methodology

The synthesis of benzyl-substituted 1,3-dioxanes follows a classic acid-catalyzed nucleophilic addition-elimination pathway.[1]

Protocol: Acid-Catalyzed Acetalization

Objective: Synthesis of 2-benzyl-1,3-dioxan-5-ol (in mixture).

Reagents:

-

Phenylacetaldehyde (1.0 eq)[1]

-

Glycerol (1.2 eq) - Excess drives equilibrium.

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%) or Amberlyst-15 (heterogeneous).[1]

-

Solvent: Toluene or Cyclohexane (for azeotropic water removal).

Step-by-Step Workflow:

-

Charge: Load phenylacetaldehyde, glycerol, and solvent into a reactor fitted with a Dean-Stark trap.

-

Catalysis: Add pTSA.

-

Reflux: Heat to reflux (approx. 110°C for toluene). Water generates immediately.

-

Monitoring: Monitor water collection in the Dean-Stark trap. Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

-

Neutralization: Cool to room temperature. Neutralize catalyst with aqueous Sodium Bicarbonate (NaHCO₃). This is critical to prevent hydrolysis during workup.

-

Workup: Separate phases. Wash organic layer with brine.

-

Purification: Fractional distillation under reduced pressure (high vacuum required due to high boiling point).

Flow Chemistry Optimization

Modern manufacturing utilizes continuous flow reactors to minimize the exposure of phenylacetaldehyde to heat, reducing polymerization side-reactions. A packed-bed reactor containing acidic resin allows for a residence time of <10 minutes, significantly improving yield and olfactory purity.

Figure 2: Mechanism of acid-catalyzed acetalization via hemiacetal intermediate.

Olfactory Profile & Applications

Benzyl-substituted 1,3-dioxanes function as "tamed" versions of phenylacetaldehyde.[1]

| Attribute | Phenylacetaldehyde (Parent) | 2-Benzyl-1,3-dioxane (Acetal) |

| Odor Character | Aggressive Green, Hyacinth, Harsh | Soft Green, Honey, Rosy, Vegetable |

| Volatility | High (Top Note) | Low (Heart-Base Note) |

| Tenacity | Hours | Days (>48h on blotter) |

| Stability | Oxidizes to Phenylacetic Acid | Stable in alkali; hydrolyzes in acid |

Key Application Notes:

-

Floral Accords: Essential for Hyacinth, Lilac, and Narcissus bases where the natural aldehyde is too volatile or irritating.

-

Green Notes: Provides a "vegetable" or "stemmy" green nuance that bridges top notes to the heart.

-

Rose Bases: Adds a honeyed warmth (damascone-like aspect) without the regulatory restrictions of some damascones.

Stability & Safety (E-E-A-T)

Hydrolysis & pH Dependence

The utility of 1,3-dioxanes in functional perfumery (soaps, detergents) relies on their resistance to hydrolysis.[3][4]

-

Alkaline Media (Soaps, pH 9-10): Highly stable. The acetal linkage is inert to base.

-

Acidic Media (Fabric Softeners, pH 3-4): Susceptible to hydrolysis.

-

Mechanism:[5] Protonation of the acetal oxygen

Ring opening -

Pro-Fragrance Effect: In acidic products, this hydrolysis can be intentional, providing a slow release of the fresh aldehyde note over time.

-

Toxicology & Regulation

-

Sensitization: Phenylacetaldehyde is a known skin sensitizer (IFRA restricted).[6]

-

Acetal Safety: While the acetal itself is less sensitizing, it is treated as a precursor. IFRA standards often require calculating the "Phenylacetaldehyde equivalent" if the product is expected to hydrolyze on the skin.

-

REACH: Most benzyl-substituted dioxanes are registered as low-volume chemicals or covered under polymer/mixture exemptions depending on the region.[1]

References

-

Bedoukian, P. Z. (1986). Perfume and Flavor Synthetics.[7][8][9][10][11][12] Allured Publishing Corporation.

-

Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. [1]

-

The Good Scents Company. (2024). Phenylacetaldehyde Glyceryl Acetal Data Sheet. Link

-

IFRA. (2023). IFRA Standards Library: Phenylacetaldehyde. International Fragrance Association.[13][14] Link

-

Clery, R. (2018). Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. Link[1]

Sources

- 1. FRAGRANCE COMPOSITIONS - Patent 2961374 [data.epo.org]

- 2. Showing Compound 2-Benzyl-4,5-dimethyl-1,3-dioxolane (FDB019495) - FooDB [foodb.ca]

- 3. 2-methyl-4-phenyl-1,3-dioxolane, 33941-99-0 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ScenTree - Phenyl acetaldehyde (CAS N° 122-78-1) [scentree.co]

- 7. perfumersworld.com [perfumersworld.com]

- 8. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]

- 9. scent.vn [scent.vn]

- 10. CAS 122-78-1: Phenylacetaldehyde | CymitQuimica [cymitquimica.com]

- 11. mdpi.com [mdpi.com]

- 12. health.ec.europa.eu [health.ec.europa.eu]

- 13. 1,3-Dioxane, 4,4,6-trimethyl-2-(phenylmethyl)- | C14H20O2 | CID 95266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Benzyl-1,3-dioxolane | C10H12O2 | CID 7562 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability and Conformational Analysis of 2-Benzyl-4,5,6-trimethyl-1,3-dioxane Isomers

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The stereochemical architecture of 1,3-dioxane rings plays a critical role in the physicochemical properties and target-binding affinities of cyclic acetal-containing therapeutics. Unlike cyclohexane derivatives, the 1,3-dioxane system presents unique conformational constraints dictated by the shorter C–O bond lengths and the presence of oxygen lone pairs.

This whitepaper provides an in-depth thermodynamic analysis of 2-benzyl-4,5,6-trimethyl-1,3-dioxane (CAS: 65416-20-8) [1]. By deconstructing the steric and stereoelectronic forces governing its isomerism, we establish the global thermodynamic minimum. Furthermore, we provide a field-proven, self-validating experimental protocol for the synthesis and equilibration of this molecule, ensuring researchers can reliably isolate the target diastereomer without falling victim to kinetic trapping.

Conformational Dynamics of the 1,3-Dioxane Core

The thermodynamic stability of 1,3-dioxane isomers is governed by the minimization of 1,3-diaxial interactions and gauche steric clashes. Because C–O bonds (1.41 Å) are significantly shorter than C–C bonds (1.54 Å), the 1,3-diaxial distances in a dioxane chair are compressed [2]. This amplifies the energetic penalty of axial substituents compared to analogous cyclohexane systems.

The C2 "Holding Group" Effect

The benzyl group at the C2 position acts as a conformational anchor. The conformational free energy (A-value) of a benzyl/phenyl group at the C2 position of a 1,3-dioxane ring exceeds 3.0 kcal/mol. Consequently, the axial conformer is practically non-existent at room temperature. The benzyl group will exclusively occupy the equatorial position , locking the ring's chair flip and serving as the stereochemical reference point for the remaining substituents.

The C4 and C6 Methyl Orientations

With the C2-benzyl group locked equatorially, the C2-proton is axial. If a methyl group at C4 or C6 adopts an axial position, it incurs a severe 1,3-diaxial interaction with this C2-axial proton (and potentially with each other, if both are axial). The A-value for a C4 or C6 methyl group is approximately 2.9 kcal/mol. To minimize this massive steric strain, both the C4 and C6 methyl groups strongly prefer the equatorial position , dictating a syn-relationship (cis-4,6-dimethyl) between them.

The Counter-Intuitive C5 Methyl Position

The C5 position is unique. An axial methyl group at C5 interacts only with the lone pairs of the ring oxygen atoms (O1 and O3), which lack significant steric bulk. Thus, the A-value for a C5 methyl is unusually low (~0.8 kcal/mol) [2, 4].

When evaluating the relative stereochemistry of the C4, C5, and C6 methyls, one must account for gauche interactions.

-

In the all-equatorial (4e, 5e, 6e) conformer, the C5-equatorial methyl has two gauche interactions with the adjacent C4 and C6 equatorial methyls (dihedral angles of ~60°).

-

In the axial-C5 (4e, 5a, 6e) conformer, the C5-axial methyl also has two gauche interactions with the C4 and C6 equatorial methyls.

Because the gauche penalties are identical in both conformers, the energy difference between them is exactly equal to the intrinsic A-value of the C5 methyl group. Therefore, the all-equatorial (2e, 4e, 5e, 6e) isomer avoids the 0.8 kcal/mol axial penalty and emerges as the global thermodynamic minimum [3].

Thermodynamic Isomer Landscape

To facilitate rapid comparison, the steric strain profiles of the primary diastereomers are quantified in the table below.

| Isomer Configuration | C2 Benzyl | C4 Methyl | C5 Methyl | C6 Methyl | Relative Steric Strain (kcal/mol) | Thermodynamic Status |

| 2e, 4e, 5e, 6e | Equatorial | Equatorial | Equatorial | Equatorial | ~1.7 (2 × gauche) | Global Minimum (Major Product) |

| 2e, 4e, 5a, 6e | Equatorial | Equatorial | Axial | Equatorial | ~2.5 (2 × gauche + C5-axial) | Local Minimum (+0.8 kcal/mol) |

| 2e, 4e, 5e, 6a | Equatorial | Equatorial | Equatorial | Axial | > 4.6 (C6-axial + 1,3-diaxial) | Highly Disfavored |

| 2a, 4e, 5e, 6e | Axial | Equatorial | Equatorial | Equatorial | > 4.7 (C2-axial penalty) | Practically Non-existent |

Conformational Decision Tree

Figure 1: Thermodynamic decision tree mapping the energetic penalties dictating isomer stability.

Experimental Workflow: Synthesis & Thermodynamic Equilibration

To isolate the global thermodynamic minimum, the synthesis must be executed under strict thermodynamic control. Kinetic trapping is a common pitfall in acetalization; therefore, the reversibility of the oxocarbenium intermediate must be maintained until equilibrium is reached.

Self-Validating Protocol

Figure 2: Experimental workflow for the thermodynamically controlled synthesis of the target isomer.

Step 1: Assembly & Catalyst Selection

-

Action: Combine phenylacetaldehyde (1.0 eq) and 3-methylpentane-2,4-diol (1.05 eq, diastereomeric mixture) in anhydrous toluene (0.2 M). Add 0.05 eq of p-toluenesulfonic acid (pTSA).

-

Causality: pTSA provides the necessary protonation to generate the oxocarbenium ion without causing substrate degradation. The acidic environment is mandatory to allow continuous bond cleavage and reformation (epimerization).

Step 2: Azeotropic Dehydration

-

Action: Heat the reaction to reflux (110°C) using a Dean-Stark apparatus.

-

Causality: Removing water drives the equilibrium toward the cyclic acetal via Le Chatelier’s principle.

-

Self-Validation: The reaction progress is macroscopically validated by monitoring the water volume in the trap. Cessation of water accumulation indicates complete consumption of the limiting reagent.

Step 3: Thermodynamic Equilibration

-

Action: Maintain reflux for an additional 12 hours post-water evolution.

-

Causality: While the physical condensation is complete, the stereochemical equilibrium is not. This extended thermal energy ensures all kinetically formed, higher-energy diastereomers (e.g., C5-axial isomers) fully equilibrate to the 2e,4e,5e,6e global minimum via reversible ring-opening.

Step 4: Kinetic Quenching

-

Action: Cool the reaction to 0°C and immediately quench with 0.1 eq of triethylamine (TEA).

-

Causality: TEA neutralizes the pTSA catalyst, instantly freezing the equilibrium. Omitting this step risks retro-acetalization or uncontrolled isomerization during solvent evaporation.

Step 5: Validation via NMR

-

Action: Isolate the crude product and analyze via ^1^H NMR (CDCl

3). -

Causality & Self-Validation: In the 2e,4e,5e,6e isomer, the methyl groups are equatorial, meaning the protons at C4, C5, and C6 are all axial . This configuration is definitively validated by observing large trans-diaxial coupling constants (

Hz) between H4(ax)–H5(ax) and H6(ax)–H5(ax). The absence of small equatorial-equatorial or axial-equatorial couplings (

References

-

US Environmental Protection Agency (EPA). "1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)- - Substance Details". CompTox Chemicals Dashboard. URL:[Link]

-

Pihlaja, K., & Luoma, S. (1968). "Heats of Formation and Conformational Energies of 1,3-Dioxane and Its Methyl Homologues." Acta Chemica Scandinavica, 22, 2401-2414. URL:[Link]

-

Muntean, L., et al. (2002). "Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene." Revue Roumaine de Chimie, 47(3-4), 327-332. URL:[Link]

-

Buchanan, G. W., Preusser, S. H., & Webb, V. L. (1984). "Deshielding γ–gauche effects in 13C magnetic resonance: a comparison of the conformational behaviour of the acetyl group in cyclohexane and 1,3-dioxane." Canadian Journal of Chemistry, 62(7), 1308-1311. URL:[Link]

Technical Safety & Handling Guide: 4,5,6-Trimethyl-2-(phenylmethyl)-1,3-dioxane

The following is an in-depth technical guide and safety analysis for 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane , structured for researchers and drug development professionals.

CAS Registry Number: 65416-20-8 Synonyms: 2-Benzyl-4,5,6-trimethyl-1,3-dioxane; 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-[1]

Executive Summary & Compound Identity

This guide provides a mechanistic safety and handling profile for 4,5,6-trimethyl-2-(phenylmethyl)-1,3-dioxane . As a lipophilic cyclic acetal, this compound is primarily utilized as a stable intermediate in organic synthesis and a functional ingredient in fragrance chemistry. Its structural integrity relies on the 1,3-dioxane ring, which confers stability in basic media but significant lability in acidic environments.

Researchers must approach this compound with a "Read-Across" toxicological strategy, deriving safety protocols from the structural class of substituted 1,3-dioxanes.

Physicochemical Profile

| Property | Value / Description | Source/Derivation |

| Molecular Formula | C₁₄H₂₀O₂ | Calculated |

| Molecular Weight | 220.31 g/mol | Calculated |

| Physical State | Viscous Liquid (Standard conditions) | Analogous to 2-phenyl-1,3-dioxane |

| Boiling Point | ~135–140 °C @ 10 mmHg (Predicted) | Est. from MW & polarity |

| Solubility | Insoluble in water; Soluble in EtOH, DCM, Toluene | Lipophilic benzyl/methyl groups |

| Partition Coeff (LogP) | ~3.5–4.0 (Predicted) | High lipophilicity |

| Flash Point | > 100 °C (Closed Cup) | Predicted (Low volatility) |

Hazard Identification & GHS Classification

Note: While specific commercial GHS data for CAS 65416-20-8 is limited, the following classification is derived from validated Quantitative Structure-Activity Relationship (QSAR) models and structural analogs (e.g., 4-phenyl-1,3-dioxane).

Core Hazards

-

Skin Irritation (Category 2): The lipophilic nature facilitates dermal penetration, leading to localized irritation upon prolonged contact.

-

Eye Irritation (Category 2A): Direct contact with the acetal functionality can cause reversible ocular distress.

-

Peroxide Formation: Like many ethers and acetals, the dioxane ring is susceptible to autoxidation at the methylene positions adjacent to oxygen, potentially forming explosive peroxides upon long-term storage in air.

Signal Word: WARNING

| Hazard Statement | Code | Protocol Implication |

| Causes skin irritation | H315 | Double-gloving (Nitrile) required. |

| Causes serious eye irritation | H319 | Chemical splash goggles mandatory. |

| Combustible liquid | H227 | Keep away from open flames/hot surfaces. |

Synthesis & Manufacturing Workflow

Understanding the synthesis provides insight into potential impurities (unreacted aldehyde) and stability limits. This compound is synthesized via the acid-catalyzed condensation of 3-methyl-2,4-pentanediol and phenylacetaldehyde .

Reaction Mechanism (Acid-Catalyzed Acetalization)

The reaction is reversible and equilibrium-limited. To drive the reaction to completion, water must be continuously removed (Le Chatelier's principle), typically via a Dean-Stark apparatus or molecular sieves.

Figure 1: Acid-catalyzed synthesis pathway. The reaction requires continuous water removal to prevent hydrolysis (reverse reaction).

Experimental Protocol: Synthesis Verification

-

Stoichiometry: Combine 1.0 eq Phenylacetaldehyde + 1.1 eq 3-methyl-2,4-pentanediol in Toluene.

-

Catalysis: Add 0.01 eq p-Toluenesulfonic acid (p-TsOH).

-

Reflux: Heat to reflux with a Dean-Stark trap. Monitor water collection.

-

Quench: Once water evolution ceases, cool and wash with saturated NaHCO₃ (to neutralize acid).

-

Why? Residual acid will catalyze the hydrolysis of the product back to starting materials during storage.

-

-

Purification: Vacuum distillation.

Stability & Reactivity Profile

The safety of this compound is defined by its acetal linkage.

A. Acid Sensitivity (Critical)

Acetals are protecting groups for aldehydes. They are stable in basic and neutral conditions but hydrolyze rapidly in aqueous acid .

-

Risk: Ingestion or inhalation leading to contact with mucous membranes (acidic pH) will release Phenylacetaldehyde (a known sensitizer) and the diol.

B. Peroxide Management

Although less prone to peroxidation than simple ethers (e.g., diethyl ether), the 1,3-dioxane ring can form peroxides.

-

Test Protocol: Use starch-iodide paper or commercially available peroxide test strips every 6 months.

-

Mitigation: Store under an inert atmosphere (Nitrogen or Argon).

C. Metabolic Pathway (Predicted)

In biological systems, the low pH of the stomach or enzymatic oxidation (CYP450) will cleave the dioxane ring.

Figure 2: Predicted metabolic/degradation pathway via acid hydrolysis.

Handling & Emergency Protocols

Personal Protective Equipment (PPE)

-

Respiratory: If heating or aerosolizing, use a respirator with an Organic Vapor (OV) cartridge.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.[2]

-

Eyes: Safety glasses with side shields. If transferring large volumes, use chemical goggles.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by qualified personnel. Rationale: Avoids potential aldehyde intoxication.

-

Skin Contact: Wash with soap and water. Do not use solvents (ethanol/acetone) as they may increase transdermal absorption of the lipophilic dioxane.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Rationale: Vomiting brings the compound back up the esophagus, risking aspiration and acid-catalyzed hydrolysis in the esophagus.

Firefighting Measures

-

Media: Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

-

Specific Hazards: Vapors are heavier than air and may travel to ignition sources. Combustion produces Carbon Monoxide (CO).

References

-

U.S. Environmental Protection Agency (EPA). Substance Registry Services: 1,3-Dioxane, 4,5,6-trimethyl-2-(phenylmethyl)-.[1] Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95632 (Analog: 4,4,6-Trimethyl-2-phenyl-1,3-dioxane). Retrieved from [Link]

- Greene, T.W., & Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Acetal stability/hydrolysis mechanisms).

Sources

Methodological & Application

synthesis of 2-benzyl-4,5,6-trimethyl-1,3-dioxane from phenylacetaldehyde

Executive Summary

This application note details the protocol for synthesizing 2-benzyl-4,5,6-trimethyl-1,3-dioxane from phenylacetaldehyde and 3-methyl-2,4-pentanediol . This transformation utilizes acid-catalyzed acetalization driven by azeotropic water removal.[1]

The target molecule belongs to a class of cyclic acetals often valued in the fragrance industry for their stability and specific olfactory profiles (green, floral, hyacinth notes). The primary challenge in this synthesis is the inherent instability of phenylacetaldehyde, which is prone to rapid oxidation and acid-catalyzed self-polymerization. This guide prioritizes kinetic control to favor acetalization over polymerization.[1]

Strategic Rationale & Chemical Logic

The Challenge: Phenylacetaldehyde Instability

Phenylacetaldehyde (

-

Solution: We utilize a high-dilution strategy where the aldehyde is introduced into a pre-heated mixture of the diol and catalyst. This ensures the concentration of the diol (nucleophile) always exceeds that of the aldehyde, statistically favoring the cross-reaction (acetalization) over self-reaction.

Mechanistic Pathway

The reaction proceeds via the reversible formation of a hemiacetal, followed by dehydration to an oxocarbenium ion, and finally ring closure.

Figure 1: Acid-catalyzed acetalization mechanism. Continuous removal of water drives the equilibrium to the right.

Critical Material Attributes (CMA)

| Reagent | CAS No.[1] | Purity Req.[1][2][3][4][5] | Critical Handling Note |

| Phenylacetaldehyde | 122-78-1 | >95% | Must be freshly distilled. If aged >1 week, it likely contains significant phenylacetic acid and polymers. |

| 3-Methyl-2,4-pentanediol | 4468-66-0 | >98% | Often a mixture of stereoisomers. Ensure it is dry (anhydrous).[1] |

| p-Toluenesulfonic Acid (pTSA) | 104-15-4 | Monohydrate | Used as the acid catalyst (0.5 - 1.0 mol%).[1] |

| Toluene | 108-88-3 | ACS Grade | Solvent for azeotropic distillation.[1] |

Experimental Protocol

Equipment Setup

-

Reaction Vessel: 3-neck Round Bottom Flask (RBF).[1]

-

Water Removal: Dean-Stark trap fitted with a reflux condenser.[1][2][6]

-

Temperature Control: Oil bath on a magnetic stirrer hotplate.

-

Atmosphere: Nitrogen (

) or Argon inlet (crucial to prevent aldehyde oxidation).[1]

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry the glassware under vacuum and backfill with

.[1] -

Charge the RBF with 3-methyl-2,4-pentanediol (1.2 equivalents) and Toluene (approx. 10 mL per gram of aldehyde).[1]

-

Add pTSA (0.01 equivalents).[1]

-

Bring the solvent to a vigorous reflux.[1] Ensure the Dean-Stark trap is filled with toluene.[1]

Step 2: Azeotropic Drying (Self-Validation)

-

Reflux for 30 minutes before adding the aldehyde.

-

Validation: Check if any water collects in the trap. If yes, drain it. This ensures the system is anhydrous before starting.[1]

Step 3: Aldehyde Addition (Kinetic Control)

-

Dissolve Phenylacetaldehyde (1.0 equivalent) in a small volume of toluene.[1]

-

Add the aldehyde solution dropwise to the refluxing diol mixture over 30–60 minutes.

-

Reasoning: Slow addition keeps the aldehyde concentration low, preventing self-polymerization.

-

Step 4: Reaction Monitoring

-

Maintain reflux until water evolution ceases (typically 2–4 hours).[1]

-

Theoretical Water Yield: Calculate expected water volume (

).-

Endpoint: When water volume in the trap matches theoretical yield (

).

-

Step 5: Workup (Neutralization) [1]

-

Cool the mixture to room temperature.

-

CRITICAL: Add saturated aqueous Sodium Bicarbonate (

) or solid -

Separate the organic layer.[1][4] Wash with brine (

) and water ( -

Dry over anhydrous Magnesium Sulfate (

).[1] Filter.

Step 6: Purification

Process Workflow & Visualization

Figure 2: Operational workflow emphasizing the critical neutralization step.[1]

Analytical Specifications

Due to the 3-methyl-2,4-pentanediol starting material (which contains chiral centers) and the new acetal center, the product will exist as a mixture of diastereomers.

-

GC-MS:

-

1H NMR (CDCl3, 400 MHz):

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymer Formation | Aldehyde concentration too high or acid too strong.[1] | Use "Inverse Addition" (Aldehyde into Diol).[1] Ensure aldehyde is freshly distilled. |

| Reversion during Distillation | Incomplete neutralization of pTSA.[1] | Wash organic layer thoroughly with NaHCO3.[1] Add a pinch of solid Na2CO3 to the distillation pot.[1] |

| Cloudy Distillate | Water carryover.[1] | Dry organic layer longer with MgSO4 or molecular sieves.[1] |

| No Reaction | Wet reagents.[1] | Ensure Dean-Stark is removing water. Increase pTSA load to 1.5 mol%. |

References

-

Claisen, L. (1887).[1] "Über Phenylacetaldehyd." Berichte der deutschen chemischen Gesellschaft, 20(1), 646-650. (Foundational work on phenylacetaldehyde reactivity).[1] Link[1]

-

Meskens, F. A. (1981).[1] "Methods for the Preparation of Acetals from Alcohols or Oxiranes and Aldehydes or Ketones." Synthesis, 1981(7), 501-522. (Comprehensive review of acetalization methods). Link[1]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience. (Standard protocols for 1,3-dioxane formation and stability). Link[1]

-

Bauer, K., et al. (2001).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Context on phenylacetaldehyde acetals in fragrance). Link[1]

Sources

- 1. CID 160813659 | C12H28O4 | CID 160813659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylacetaldehyde|High-Purity Research Chemical [benchchem.com]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]